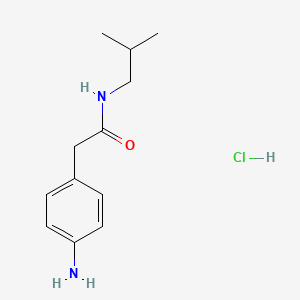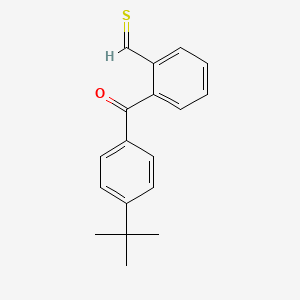![molecular formula C11H18O3 B13004757 Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13004757.png)
Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-hydroxybicyclo[321]octane-3-carboxylate is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research This compound is characterized by its bicyclo[321]octane framework, which is a common motif in many biologically active natural products
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate typically involves the use of intramolecular Diels-Alder reactions. For instance, the commercially available monoterpene carvone can be efficiently converted into the bicyclo[3.2.1]octane system through an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes involving Diels-Alder reactions and subsequent functional group modifications are scalable and can be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxy group allows for oxidation reactions, while the carboxylate group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylate group can produce an alcohol.
Scientific Research Applications
Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Its derivatives have potential therapeutic applications, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate involves its interaction with various molecular targets. The hydroxy and carboxylate groups can form hydrogen bonds with proteins and enzymes, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and derivative used.
Comparison with Similar Compounds
Bicyclo[3.2.1]octane: A simpler analog without the hydroxy and carboxylate groups.
8-Azabicyclo[3.2.1]octane: Contains a nitrogen atom in the bicyclic framework and is a core structure in tropane alkaloids.
Bicyclo[3.3.1]nonane: A related bicyclic system with different ring sizes.
Uniqueness: Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate is unique due to the presence of both hydroxy and carboxylate functional groups, which enhance its reactivity and potential for diverse applications. Its rigid bicyclic structure also contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-2-14-11(13)9-5-7-3-4-8(6-9)10(7)12/h7-10,12H,2-6H2,1H3 |
InChI Key |
QTYBQEOKMHHGTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2CCC(C1)C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


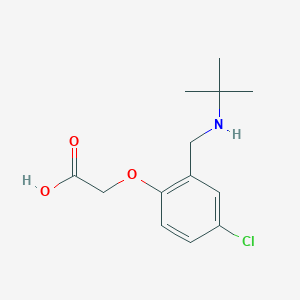
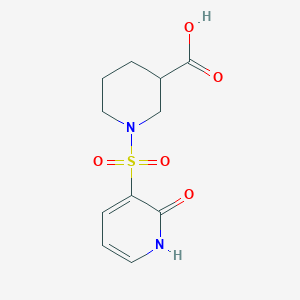
![4-Amino-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one](/img/structure/B13004687.png)
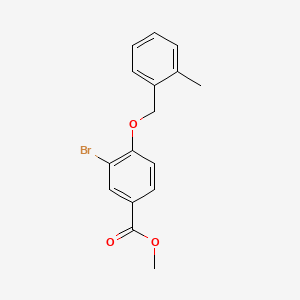
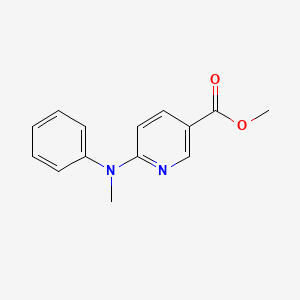
![Benzyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13004703.png)
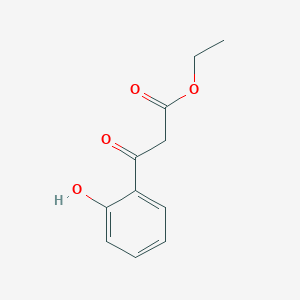
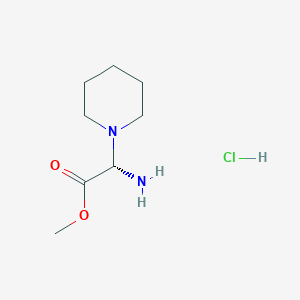
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13004715.png)
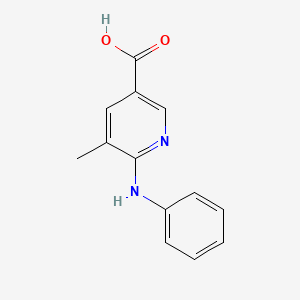
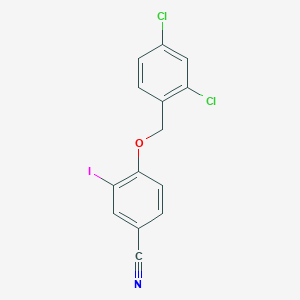
![potassium 2-{2,5-dimethyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetate](/img/structure/B13004744.png)
